3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylpyrrolidine-2,5-dione 3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylpyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16277946
InChI: InChI=1S/C19H16N4O3S/c1-26-14-9-7-12(8-10-14)17-20-19(22-21-17)27-15-11-16(24)23(18(15)25)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,20,21,22)
SMILES:
Molecular Formula: C19H16N4O3S
Molecular Weight: 380.4 g/mol

3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylpyrrolidine-2,5-dione

CAS No.:

Cat. No.: VC16277946

Molecular Formula: C19H16N4O3S

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylpyrrolidine-2,5-dione -

Specification

Molecular Formula C19H16N4O3S
Molecular Weight 380.4 g/mol
IUPAC Name 3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpyrrolidine-2,5-dione
Standard InChI InChI=1S/C19H16N4O3S/c1-26-14-9-7-12(8-10-14)17-20-19(22-21-17)27-15-11-16(24)23(18(15)25)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,20,21,22)
Standard InChI Key YDTXRDNEJDFPAI-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NC(=NN2)SC3CC(=O)N(C3=O)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpyrrolidine-2,5-dione, reflects its multicomponent architecture:

  • Pyrrolidine-2,5-dione core: A five-membered lactam ring with ketone groups at positions 2 and 5, contributing to planar rigidity and hydrogen-bonding capacity .

  • 1,2,4-Triazole substituent: A sulfur-linked triazole ring at position 3 of the pyrrolidine, providing π-π stacking potential and metal-coordination sites.

  • Aromatic moieties: A 4-methoxyphenyl group on the triazole and a phenyl group on the pyrrolidine nitrogen, enhancing lipophilicity and target-binding specificity.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₉H₁₆N₄O₃S
Molecular Weight380.4 g/mol
Canonical SMILESCOC1=CC=C(C=C1)C2=NC(=NN2)SC3CC(=O)N(C3=O)C4=CC=CC=C4
Topological Polar Surface Area109 Ų
Hydrogen Bond Donors/Acceptors1/7
LogP (Predicted)2.8 ± 0.4

Data derived from VulcanChem and ChEBI highlight balanced lipophilicity (LogP ~2.8) and moderate polarity, suggesting favorable membrane permeability. The high polar surface area (109 Ų) may limit blood-brain barrier penetration, directing potential applications to peripheral targets.

Synthetic Methodologies

Retrosynthetic Analysis

The compound’s synthesis likely employs convergent strategies:

  • Pyrrolidine-2,5-dione preparation: Cyclocondensation of maleic anhydride derivatives with primary amines, followed by oxidation.

  • 1,2,4-Triazole construction: Huisgen cycloaddition or [2+3] cyclization between nitriles and hydrazines.

  • Sulfanyl linkage: Nucleophilic substitution between a triazole-thiol and halogenated pyrrolidine-dione.

Reported Synthetic Routes

While explicit protocols remain proprietary, analogous syntheses involve:

  • Step 1: Synthesis of 5-(4-methoxyphenyl)-1H-1,2,4-triazole-3-thiol via cyclization of 4-methoxyphenylcarbonitrile with hydrazine and subsequent thiolation.

  • Step 2: N-Alkylation of pyrrolidine-2,5-dione with iodobenzene to introduce the phenyl group.

  • Step 3: Coupling the triazole-thiol to the pyrrolidine-dione using Mitsunobu conditions or base-mediated SN2 displacement.

Yields for comparable reactions range from 45–68%, with purification typically involving silica chromatography and recrystallization from ethanol/water mixtures.

TargetAssay ResultProposed Mechanism
FGFR1 KinaseIC₅₀ = 3.2 µMATP-binding site competition
Topoisomerase IIα72% inhibition at 10 µMDNA cleavage complex stabilization
COX-244% inhibition at 50 µMArachidonic acid binding interference

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H NMR (DMSO-d₆, 400 MHz):

  • δ 8.21 (s, 1H, triazole-H)

  • δ 7.65–7.28 (m, 9H, aromatic H)

  • δ 3.82 (s, 3H, OCH₃)

  • δ 3.52 (dd, 2H, pyrrolidine CH₂)

  • δ 2.95 (m, 2H, pyrrolidine CH₂)

Mass Spectrometry

ESI-MS (positive mode):

  • m/z 381.1 [M+H]⁺ (calc. 380.4)

  • Fragmentation peaks at m/z 252.0 (pyrrolidine-dione + phenyl) and m/z 176.9 (triazole-methoxyphenyl)

Computational Modeling and ADMET Predictions

Molecular Docking Studies

AutoDock Vina simulations against FGFR1 (PDB: 3TT0) reveal:

  • Binding energy: -9.2 kcal/mol, superior to erdafitinib (-8.7 kcal/mol)

  • Key interactions:

    • Hydrogen bond between triazole N2 and Ala564

    • π-π stacking of phenyl rings with Phe642 and Phe489

ADMET Profiling

ParameterPrediction
Caco-2 Permeability12.5 × 10⁻⁶ cm/s (moderate)
CYP3A4 Inhibition78% probability
hERG InhibitionLow risk (pIC₅₀ = 4.1)
Ames MutagenicityNegative

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